4-Methyl-6-(methylthio)pyridazin-3(2H)-one
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Overview
Description
4-Methyl-6-(methylthio)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a methylthio group at the 6-position and a methyl group at the 4-position of the pyridazinone ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(methylthio)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methyl-3-thiosemicarbazide with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated under reflux conditions to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(methylthio)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazinone ring can be reduced to the corresponding dihydropyridazine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyridazines
Substitution: Amino or thiol-substituted pyridazinones
Scientific Research Applications
4-Methyl-6-(methylthio)pyridazin-3(2H)-one has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(methylthio)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6-(methylthio)pyrimidin-2(1H)-one
- 4-Methyl-6-(methylthio)pyridazin-3(2H)-thione
- 4-Methyl-6-(methylthio)pyridazin-3(2H)-amine
Uniqueness
4-Methyl-6-(methylthio)pyridazin-3(2H)-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H8N2OS |
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Molecular Weight |
156.21 g/mol |
IUPAC Name |
5-methyl-3-methylsulfanyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H8N2OS/c1-4-3-5(10-2)7-8-6(4)9/h3H,1-2H3,(H,8,9) |
InChI Key |
SACOWDOVCFJSAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NNC1=O)SC |
Origin of Product |
United States |
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